- Chlorination of 2-Phenoxypropanoic Acid with NCP in Aqueous Acetic Acid: Using a Novel Ortho-Para Relationship and the Para/Meta Ratio of Substituent Effects for Mechanism ElucidationJournal of Organic Chemistry, 2007, 72(14), 5327-5336,
Cas no 943-45-3 (2-Methyl-2-phenoxypropanoic acid)

943-45-3 structure
اسم المنتج:2-Methyl-2-phenoxypropanoic acid
كاس عدد:943-45-3
وسط:C10H12O3
ميغاواط:180.200483322144
MDL:MFCD00129939
CID:805305
PubChem ID:354334726
2-Methyl-2-phenoxypropanoic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2-Methyl-2-phenoxypropanoic acid
- 2-Methyl-2-phenoxypropionic Acid
- 2-METHYL-2-PHENOXY-PROPIONIC ACID
- Propanoic acid,2-methyl-2-phenoxy-
- 2-Methyl-2-phenoxy-propanoic acid
- 2-Phenoxy-2,2-dimethyl acetic acid
- 2-phenoxy-2-methylpropanoic acid
- 2-phenoxyisobutyric acid
- dimethylphenoxyacetic acid
- EINECS 213-402-8
- Phenoxyisobutyric acid
- Propionic acid,2-methyl-2-phenoxy
- fibric acid
- Acide methyl-2 phenoxy-2 propionique [French]
- Propionic acid, 2-methyl-2-phenoxy-
- 6848ST447Q
- 2-phenoxy-2-methylpropionic acid
- Acide methyl-2 phenoxy-2 propionique
- 2-Methyl-2-phenoxypropanoic acid (ACI)
- Propionic acid, 2-methyl-2-phenoxy- (6CI, 7CI, 8CI)
- 2,2-Dimethyl-2-phenoxyacetic acid
- 2,2-Dimethylphenoxyacetic acid
- NSC 34010
- Phenoxy-α-isobutyric acid
- 943-45-3
- DTXSID40241410
- SY081720
- AB9782
- M2984
- 2-methyl-2-phenoxypropanoicacid
- W-100199
- BRN 1947985
- UNII-6848ST447Q
- SCHEMBL247466
- Q27264212
- BBL013594
- NSC34010
- NSC-34010
- Z640389616
- NS00040390
- AKOS000308691
- DS-18568
- methyl-2-phenoxypropanoic acid
- Propanoic acid, 2-methyl-2-phenoxy-
- ALBB-000881
- 4-06-00-00646 (Beilstein Handbook Reference)
- EN300-51263
- DTXCID40163901
- MFCD00129939
- 2-Phenoxyisobutyricacid
- STK346750
-
- MDL: MFCD00129939
- نواة داخلي: 1S/C10H12O3/c1-10(2,9(11)12)13-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,12)
- مفتاح Inchi: ILPUOPPYSQEBNJ-UHFFFAOYSA-N
- ابتسامات: O=C(C(C)(C)OC1C=CC=CC=1)O
- برن: 1947985
حساب السمة
- نوعية دقيقة: 180.07900
- النظائر كتلة واحدة: 180.078644241g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 13
- تدوير ملزمة العد: 3
- تعقيدات: 181
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 46.5
- تهمة السطحية: 0
- tautomeric العد: nothing
- إكسلوغ 3: 1.9
الخصائص التجريبية
- نقطة انصهار: 98.0 to 102.0 deg-C
- نقطة الغليان: 289.3°C at 760 mmHg
- بسا: 46.53000
- لوغب: 1.92860
2-Methyl-2-phenoxypropanoic acid أمن المعلومات
-
رمزي:
- حث:warning
- إشارة عشوائية:Warning
- وصف الخطر: H315-H319
- تحذير: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- رتكس:UF6104200
-
تحديد البضائع الخطرة:
- ظروف التخزين:Sealed in dry,Room Temperature
- مستوى الخطر:IRRITANT
2-Methyl-2-phenoxypropanoic acid بيانات الجمارك
- رمز النظام المنسق:2918990090
- بيانات الجمارك:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Methyl-2-phenoxypropanoic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Chemenu | CM113071-1g |
2-methyl-2-phenoxypropanoic acid |
943-45-3 | 95%+ | 1g |
$126 | 2024-07-19 | |
TRC | M223655-500mg |
2-Methyl-2-phenoxypropanoic Acid |
943-45-3 | 500mg |
$ 230.00 | 2022-06-04 | ||
Enamine | EN300-51263-0.05g |
2-methyl-2-phenoxypropanoic acid |
943-45-3 | 95.0% | 0.05g |
$19.0 | 2025-02-20 | |
Chemenu | CM113071-5g |
2-methyl-2-phenoxypropanoic acid |
943-45-3 | 95%+ | 5g |
$379 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M51540-5g |
2-Methyl-2-phenoxypropanoic acid |
943-45-3 | 98% | 5g |
¥2604.0 | 2024-07-18 | |
Apollo Scientific | OR912365-1g |
2-Methyl-2-phenoxy-propanoic acid |
943-45-3 | 98% | 1g |
£189.00 | 2025-02-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M840677-250mg |
2-Methyl-2-phenoxypropanoic acid |
943-45-3 | 98% | 250mg |
¥324.00 | 2022-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EY458-50mg |
2-Methyl-2-phenoxypropionic Acid |
943-45-3 | 98% | 50mg |
148CNY | 2021-05-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M840677-1g |
2-Methyl-2-phenoxypropanoic acid |
943-45-3 | 98% | 1g |
¥822.00 | 2022-09-01 | |
Enamine | EN300-51263-2.5g |
2-methyl-2-phenoxypropanoic acid |
943-45-3 | 95.0% | 2.5g |
$32.0 | 2025-02-20 |
2-Methyl-2-phenoxypropanoic acid طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
المراجع
طريقة الإنتاج 2
رد فعل الشرط
المراجع
- Synthesis of plafibride and its pharmacological activitiesHuaxi Yaoxue Zazhi, 1999, 14(1), 25-26,
طريقة الإنتاج 3
رد فعل الشرط
المراجع
- Palladium-catalyzed reduction of 2-phenoxyalkanoic acid derivatives to 2-phenoxyalkanalsPolish Journal of Applied Chemistry, 2003, 47(4), 249-261,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Acetone ; 30 min, rt → reflux
1.2 Solvents: Acetone ; 3.5 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Solvents: Acetone ; 3.5 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
المراجع
- The formation of benzoxacin-3-ones via intramolecular Nicholas reactions and synthesis of 8-membered heliannuolsOrganic & Biomolecular Chemistry, 2021, 19(33), 7152-7155,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Methyl ethyl ketone ; rt → 50 °C; 2 h, 50 °C
1.2 Solvents: Methyl ethyl ketone ; 8 h, 50 °C; 3 h, 50 °C
1.3 Reagents: Water ; overnight, rt
1.4 Reagents: Sodium bisulfite , Hydrochloric acid Solvents: Water ; overnight, pH 6.5, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 1.6
1.2 Solvents: Methyl ethyl ketone ; 8 h, 50 °C; 3 h, 50 °C
1.3 Reagents: Water ; overnight, rt
1.4 Reagents: Sodium bisulfite , Hydrochloric acid Solvents: Water ; overnight, pH 6.5, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 1.6
المراجع
- Pd(II)-Catalyzed ortho- or meta-C-H Olefination of Phenol DerivativesJournal of the American Chemical Society, 2013, 135(20), 7567-7571,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 15 h, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
المراجع
- Preparation of pyrazolopyridine derivatives and methods of treating hepatitis B infections, United States, , ,
طريقة الإنتاج 7
رد فعل الشرط
المراجع
- Preparation of sulfamate esters for use against arthritis and osteoporosis, European Patent Organization, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 30 min, 26 °C
المراجع
- Preparation of N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl]-2-(aryloxy)acetamide as PRMT5 inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Acetone ; 30 min, reflux
1.2 4 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 4 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
المراجع
- An efficient method for the synthesis of alkyl 2-(4-benzoylphenoxy)-2-methylpropanoatesJournal of the Chemical Society of Pakistan, 2007, 29(4), 352-356,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Acetone ; < 30 °C; 30 min, < 30 °C
1.2 30 min, < 30 °C; 30 min, rt; 3 h, rt → reflux
1.2 30 min, < 30 °C; 30 min, rt; 3 h, rt → reflux
المراجع
- Substituted isoandrographolide derivatives, their preparation method and medical application as hypolipemic agents, China, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Water ; pH 1
المراجع
- Selective radical cascade (4+2) annulation with olefins towards the synthesis of chroman derivatives via organo-photoredox catalysisChemical Science, 2022, 13(21), 6316-6321,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water ; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
المراجع
- Amide and amidine derivatives as 11β-HSD1 inhibitors and their preparation and use for the treatment and prophylaxis of diseases, United States, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide , Tetrahydrofuran ; rt; 30 min, 50 °C; 50 °C → rt
1.2 Catalysts: Tetrabutylammonium iodide , Potassium iodide ; rt; 12 h, 50 °C; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; 12 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
1.2 Catalysts: Tetrabutylammonium iodide , Potassium iodide ; rt; 12 h, 50 °C; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; 12 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
المراجع
- Liquid-phase synthesis of 2-methyl-2-aryloxypropanoic acid derivatives from poly(ethylene glycol)-supported 2-bromo-2-methylpropanoateJournal of the Chinese Chemical Society (Taipei, 2007, 54(3), 575-578,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Acetone ; 2 h, 0 °C; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
المراجع
- Preparation of 4-arylcyclohexylamines as subtype selective NMDA receptor antagonists., World Intellectual Property Organization, , ,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 30 min, rt; rt → reflux; 36 h, reflux
1.2 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
المراجع
- Preparation of amido compounds as inhibitors of 11-β-hydroxysteroid dehydrogenase type 1 (11βHSD1) and antagonists of the mineralocorticoid receptor (MR), World Intellectual Property Organization, , ,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Acetone , Water ; rt; 0.5 h, reflux
1.2 Solvents: Acetone ; reflux; 3.5 h, reflux
1.2 Solvents: Acetone ; reflux; 3.5 h, reflux
المراجع
- Synthesis and preliminary antihyperlipidaemic activities evaluation of andrographolide derivativesMedicinal Chemistry, 2012, 8(2), 293-298,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Acetone ; rt → reflux
1.2 Solvents: Acetone ; 2 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
1.2 Solvents: Acetone ; 2 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
المراجع
- Synthesis and herbicidal activity of 12-(substituted phenoxy-iso-butyroxyimino)-1,15-pentadecanolidesNongyaoxue Xuebao, 2003, 5(2), 33-39,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Sodium hydroxide ; 20 min
1.2 10 min, 20 °C; 20 °C → reflux; 3 h, cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 10 min, 20 °C; 20 °C → reflux; 3 h, cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4
المراجع
- Preparation of thiazole-5-formamide derivatives for treating glucokinase-related diseases, China, , ,
طريقة الإنتاج 19
رد فعل الشرط
المراجع
- Influence of alkylation and esterification of 2-(4-methoxyphenoxy) propionic acid on sweet inhibition property and its manipulating mechanismInternational Journal of Food Properties, 2023, 26(1), 108-121,
طريقة الإنتاج 20
2-Methyl-2-phenoxypropanoic acid Raw materials
- 2-Bromoisobutyric Acid
- Propanoic acid,2-methyl-2-phenoxy-, ethyl ester
- Chlorobutanol
- Propanoic acid,2-methyl-2-phenoxy-, methyl ester
- Poly(ethylene glycol) bis(2-bromoisobutyrate)
- sodium 2-phenoxyisobutyrate
2-Methyl-2-phenoxypropanoic acid Preparation Products
2-Methyl-2-phenoxypropanoic acid الوثائق ذات الصلة
-
Marisa de Jesus Silva Chaves,Jonatas Kulzer,Paula da Rosa Pujol de Lima,Sergiane Caldas Barbosa,Ednei Gilberto Primel Environ. Sci.: Processes Impacts 2022 24 1982
-
Huanling Zhang,Yi Zhang,Fu Yang,Li Li,Shufeng Liu,Zengnian Xu,Junxia Wang,Shuhan Sun Mol. BioSyst. 2011 7 2470
-
Yusi Gao,Ruilong Xun,Jiayue Xia,Hui Xia,Guiju Sun Food Funct. 2023 14 2969
-
4. Reverse Trojan-horse effect decreased wastewater toxicity in the presence of inorganic nanoparticlesIdoia Martín-de-Lucía,Marina C. Campos-Ma?as,Ana Agüera,Ismael Rodea-Palomares,Gerardo Pulido-Reyes,Francisco Leganés,Francisca Fernández-Pi?as,Roberto Rosal Environ. Sci.: Nano 2017 4 1273
-
5. Persulphate oxidation of carboxylic acids. Part IV. Oxidation of o-arylphenoxyacetic acidsP. S. Dewar,A. R. Forrester,R. H. Thomson J. Chem. Soc. C 1971 3950
943-45-3 (2-Methyl-2-phenoxypropanoic acid) منتجات ذات صلة
- 30366-94-0(2-Methyl-2-(1-naphthyloxy)propanoic Acid)
- 1912-23-8(Propanoic acid,2-phenoxy-, (2S)-)
- 140239-94-7(2-(3-Methoxyphenoxy)-2-methylpropanoic acid)
- 150436-68-3(Lactisole)
- 1129-46-0((R)-2-Phenoxypropionic Acid)
- 940-31-8(2-phenoxypropanoic acid)
- 67648-61-7(2-(4-Hydroxyphenoxy)propanoic acid)
- 2136681-41-7(tert-butyl (3R)-3-(2,2-dimethylpropanoyl)pyrrolidine-1-carboxylate)
- 2172612-60-9(4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}formamido)-2-methylbut-2-enoic acid)
- 1227911-30-9(N-Phenyl-2-morpholinecarboxamide)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:943-45-3)2-Methyl-2-phenoxypropanoic acid

نقاء:99%
كمية:5g
الأسعار ($):344.0